molecular formula C18H22N6 B12245295 9-ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]-9H-purine

9-ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]-9H-purine

Cat. No.: B12245295
M. Wt: 322.4 g/mol
InChI Key: GGFLTVSHCCZVAJ-UHFFFAOYSA-N
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Description

9-ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group at the 9th position and a piperazine ring substituted with a 3-methylphenyl group at the 4th position. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput parallel solid-phase synthesis techniques . These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity. Photocatalytic synthesis methods may also be employed to enhance the reaction efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]-9H-purine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]-9H-purine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]-9H-purine is unique due to its specific substitution pattern on the purine ring and the presence of a piperazine ring with a 3-methylphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

9-ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]purine

InChI

InChI=1S/C18H22N6/c1-3-22-13-21-16-17(22)19-12-20-18(16)24-9-7-23(8-10-24)15-6-4-5-14(2)11-15/h4-6,11-13H,3,7-10H2,1-2H3

InChI Key

GGFLTVSHCCZVAJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=C4)C

Origin of Product

United States

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